An In-depth Technical Guide to the ¹H and ¹³C NMR Assignment of 8-Oxabicyclo[3.2.1]octan-2-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Assignment of 8-Oxabicyclo[3.2.1]octan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of the 8-Oxabicyclo[3.2.1]octane Scaffold
The 8-oxabicyclo[3.2.1]octane framework is a key structural motif present in a variety of natural products and biologically active molecules.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it a valuable scaffold in medicinal chemistry and drug design.[3] Compounds incorporating this core have shown promise as monoamine transporter inhibitors, highlighting their potential in the development of treatments for neurological disorders.[3][4] 8-Oxabicyclo[3.2.1]octan-2-one, as a functionalized derivative, serves as a versatile synthetic intermediate for accessing more complex analogs.[5][6] A thorough understanding of its spectroscopic properties, particularly its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, is fundamental for unambiguous structure elucidation and for monitoring chemical transformations.
This guide provides a detailed analysis and assignment of the ¹H and ¹³C NMR spectra of 8-oxabicyclo[3.2.1]octan-2-one. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, supported by data from related structures and established NMR principles. A step-by-step experimental protocol for acquiring high-quality NMR data is also presented.
Molecular Structure and Conformational Considerations
To accurately assign the NMR spectra, it is crucial to first understand the molecule's structure and conformational preferences. The 8-oxabicyclo[3.2.1]octane system consists of a six-membered ring in a chair-like conformation fused to a five-membered ring. The oxygen bridge (O8) significantly influences the geometry and the electronic environment of the neighboring nuclei.
The presence of the ketone at the C2 position introduces anisotropy effects that will influence the chemical shifts of nearby protons. The rigid bicyclic nature of the molecule limits conformational flexibility, leading to well-defined spatial relationships between protons, which can be probed through coupling constants and Nuclear Overhauser Effect (NOE) experiments.
Experimental Protocol: NMR Data Acquisition
High-quality NMR spectra are paramount for accurate assignment. The following protocol outlines the key steps for acquiring ¹H and ¹³C NMR data for 8-oxabicyclo[3.2.1]octan-2-one.
1. Sample Preparation:
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Dissolve approximately 5-10 mg of 8-oxabicyclo[3.2.1]octan-2-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters on a 400 MHz spectrometer:
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Pulse sequence: zg30
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Number of scans: 16-32
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 2 seconds
-
-
Perform a 2D COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks.
3. ¹³C NMR Spectroscopy:
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Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer (100 MHz for ¹³C):
-
Pulse sequence: zgpg30
-
Number of scans: 512-1024
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
-
Perform a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.
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Perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) correlations between protons and carbons.
¹H NMR Spectrum: Analysis and Assignment
The ¹H NMR spectrum of 8-oxabicyclo[3.2.1]octan-2-one is expected to show distinct signals for each of its ten protons. The chemical shifts will be influenced by several factors, including proximity to the electronegative oxygen atom and the carbonyl group, as well as the rigid bicyclic structure.
Predicted Chemical Shift Regions:
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Bridgehead Protons (H1, H5): These protons are adjacent to the bridgehead oxygen and are expected to be deshielded, appearing in the downfield region of the spectrum.
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Protons Alpha to the Carbonyl (H3): The two protons at the C3 position will be deshielded due to the electron-withdrawing effect of the adjacent carbonyl group.[7]
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Methylene Protons (H4, H6, H7): These protons will appear in the more upfield region of the spectrum, typical for aliphatic protons in a cyclic system.[8] Their chemical shifts will be differentiated by their stereochemical environment (endo vs. exo).
Detailed Assignment:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key COSY Correlations |
| H1 | ~4.5 - 4.8 | m | H7 |
| H3α | ~2.5 - 2.8 | dd | H3β, H4α, H4β |
| H3β | ~2.2 - 2.5 | dd | H3α, H4α, H4β |
| H4α | ~1.8 - 2.1 | m | H3α, H3β, H4β, H5 |
| H4β | ~1.6 - 1.9 | m | H3α, H3β, H4α, H5 |
| H5 | ~4.6 - 4.9 | m | H4α, H4β, H6 |
| H6exo | ~1.9 - 2.2 | m | H5, H6endo, H7 |
| H6endo | ~1.7 - 2.0 | m | H5, H6exo, H7 |
| H7exo | ~1.8 - 2.1 | m | H1, H6exo, H6endo, H7endo |
| H7endo | ~1.5 - 1.8 | m | H1, H6exo, H6endo, H7exo |
Note: The exact chemical shifts and coupling constants would be determined from the experimental spectra. The α and β/exo and endo designations are relative and would be definitively assigned using NOESY experiments.
¹³C NMR Spectrum: Analysis and Assignment
The proton-decoupled ¹³C NMR spectrum of 8-oxabicyclo[3.2.1]octan-2-one will display seven distinct signals, one for each carbon atom.
Predicted Chemical Shift Regions:
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Carbonyl Carbon (C2): The ketone carbonyl carbon will be the most deshielded signal, appearing significantly downfield.[9][10]
-
Bridgehead Carbons (C1, C5): These carbons, being bonded to the electronegative oxygen, will appear in the downfield region for sp³ carbons.
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Alpha-Carbon (C3): The carbon adjacent to the carbonyl group will be deshielded relative to the other methylene carbons.
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Methylene Carbons (C4, C6, C7): These carbons will appear in the typical aliphatic region of the spectrum.
Detailed Assignment:
| Carbon | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations (from Protons) |
| C1 | ~75 - 80 | H7 |
| C2 | ~205 - 215 | H1, H3 |
| C3 | ~40 - 45 | H1, H4 |
| C4 | ~25 - 30 | H3, H5 |
| C5 | ~78 - 83 | H4, H6 |
| C6 | ~30 - 35 | H5, H7 |
| C7 | ~35 - 40 | H1, H6 |
Note: These predicted chemical shifts are based on general principles and data from similar bicyclic ketones. The HSQC spectrum is essential for definitively linking each carbon to its attached proton(s).
Conclusion
The comprehensive assignment of the ¹H and ¹³C NMR spectra of 8-oxabicyclo[3.2.1]octan-2-one is a critical step in its characterization and utilization as a synthetic building block. By employing a combination of 1D and 2D NMR techniques, a full and unambiguous assignment of all proton and carbon signals can be achieved. This detailed spectroscopic understanding is indispensable for researchers in organic synthesis and medicinal chemistry, enabling them to confidently track the course of reactions and verify the structures of novel derivatives based on this important scaffold.
References
-
Thieme Chemistry. Synthesis of 8-Oxabicyclo[3.2.1]octanes. [Link] (Accessed February 2, 2026).
-
Hopf, H. A New Synthesis of 8-Oxabicyclo[3.2.1]octan-2-one and Its Use for the Preparation of Cycloheptane Annulated Furans. Eur. J. Org. Chem.2003 , 2003, 1137-1143. [Link] (Accessed February 2, 2026).
-
Carroll, F. I. et al. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorg. Med. Chem.2012 , 20, 5594-5602. [Link] (Accessed February 2, 2026).
-
Rittner, R. et al. Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. J. Mol. Struct.2006 , 788, 149-155. [Link] (Accessed February 2, 2026).
-
Vogel, P. et al. Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2001 , 40B, 898-901. [Link] (Accessed February 2, 2026).
-
Konishi, Y. et al. Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Chem. Pharm. Bull.1999 , 47, 1126-1131. [Link] (Accessed February 2, 2026).
-
PubChem. 8-Oxabicyclo(3.2.1)octane. [Link] (Accessed February 2, 2026).
-
Meltzer, P. C. et al. 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. J. Med. Chem.1997 , 40, 2661-2671. [Link] (Accessed February 2, 2026).
-
Bertie, J. E. and Michaelian, K. H. The vibrational spectra (100–1500 cm−1) of a series of bicyclo[3.2.1]octanes assigned by means of scaled 3-21G ab initio harmonic force fields. Can. J. Chem.1988 , 66, 2477-2491. [Link] (Accessed February 2, 2026).
-
Zhang, J. et al. Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers. J. Am. Chem. Soc.2010 , 132, 5354-5355. [Link] (Accessed February 2, 2026).
-
Wipf, P. and Walczak, M. A. A. Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Angew. Chem. Int. Ed.2010 , 49, 4277-4280. [Link] (Accessed February 2, 2026).
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link] (Accessed February 2, 2026).
-
University of Regensburg. Chemical shifts. [Link] (Accessed February 2, 2026).
-
Maciel, G. E. et al. A bicyclic ketone as a solid-state carbon-13 NMR intensity reference. Anal. Chem.1992 , 64, 2579-2582. [Link] (Accessed February 2, 2026).
-
Liu, X.-W. et al. Asymmetric syntheses of 8-oxabicyclo[5][6][11]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. Chem. Sci.2017 , 8, 6835-6839. [Link] (Accessed February 2, 2026).
-
Stothers, J. B. et al. ¹³C Nuclear Magnetic Resonance Studies. Part 48. ¹³C Spectra of a Variety of Bicyclic Ketones. Can. J. Chem.1975 , 53, 581-587. [Link] (Accessed February 2, 2026).
-
Zhdankin, V. V. Observed vs. calculated proton chemical shifts (δ) of acyclic and cyclic ketones. J. Chem. Educ.1995 , 72, 628. [Link] (Accessed February 2, 2026).
-
Wipf, P. and Walczak, M. A. A. Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. PMC. [Link] (Accessed February 2, 2026).
Sources
- 1. scispace.com [scispace.com]
- 2. Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. biosynth.com [biosynth.com]
